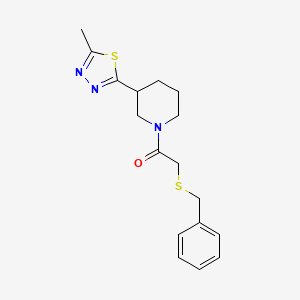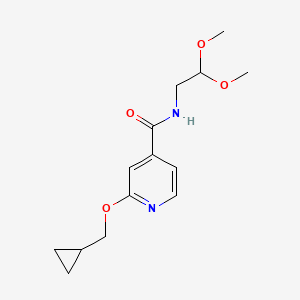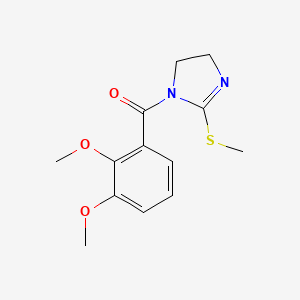
N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic compound with potential biological activity.
- It contains a thiazole ring, an amide group, and a dimethylamino-substituted phenyl ring.
Synthesis Analysis
- The synthesis involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid.
- Intermediate compounds are further treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives.
Molecular Structure Analysis
- The compound consists of a thiazole ring, an amide group, and a dimethylamino-substituted phenyl ring.
- Intramolecular covalent and intermolecular secondary interactions stabilize its structure.
Chemical Reactions Analysis
- The synthesis involves several reactions, including esterification, bromination, and amide formation.
Physical And Chemical Properties Analysis
- Density: 1.3±0.1 g/cm³
- Boiling Point: Not specified
- Polar Surface Area: 127 Ų
- LogP: 3.76
Applications De Recherche Scientifique
Medicinal Chemistry and Biological Evaluation
- Antimicrobial and Anticancer Agents : Thiazole derivatives have been synthesized for potential antimicrobial and anticancer applications. Some derivatives have shown promising activity against various bacterial and fungal strains, with certain compounds exhibiting greater potency than reference drugs. Additionally, some thiazole derivatives have been evaluated for their anticancer activity against multiple cancer cell lines, showing moderate to excellent activities (D. Bikobo et al., 2017; B. Ravinaik et al., 2021).
- Anti-Inflammatory Drugs : A study on N,N-dimethylamino)benzamide nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline derivatives highlighted their anti-inflammatory activity and myocardial function impact, suggesting potential therapeutic applications (D. Lynch et al., 2006).
Corrosion Inhibition
- Steel Corrosion Inhibition : Research on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions demonstrated their effectiveness. These inhibitors show potential for industrial applications in protecting steel structures against corrosion (Zhiyong Hu et al., 2016).
Chemical Synthesis and Characterization
- Synthesis of Thiazole Derivatives : Studies focused on the synthesis of various thiazole and benzothiazole derivatives for different applications. These include the development of methods for constructing thiazolidinone derivatives and investigating their biological activities (A. Albreht et al., 2009; A. Saeed et al., 2015).
Other Applications
- Capillary Electrophoresis of Pharmaceuticals : The use of nonaqueous capillary electrophoresis for the separation of imatinib mesylate and related substances demonstrates the applicability of thiazole derivatives in analytical chemistry, aiding in quality control and pharmaceutical analysis (Lei Ye et al., 2012).
Safety And Hazards
- No specific safety information is provided for this compound.
Orientations Futures
- Further studies are needed to explore its biological activity, pharmacokinetics, and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[4-[2-[4-(dimethylamino)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-24(2)17-10-8-15(9-11-17)21-18(25)12-16-13-27-20(22-16)23-19(26)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSQQIYWNUFWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799256.png)





![2-(benzo[d]thiazol-2-ylthio)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2799264.png)



![N-[(1R,2R)-2-Hydroxycyclobutyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2799271.png)

